4,5-Dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide
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Description
“4,5-Dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide” is a chemical compound. It is related to Silthiofam, which is a pesticide .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, is a topic of interest in the scientific community . Thiophene-based analogs are being studied for their potential as biologically active compounds .Scientific Research Applications
Synthesis and Biological Activity
- Novel heterocyclic compounds derived from similar structural frameworks have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, and COX-2 inhibitor activities. For example, compounds synthesized from benzodifuranyl and thiophene derivatives showed significant COX-2 selectivity and analgesic activity, highlighting their potential in drug development for inflammatory diseases (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Evaluation
- Thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities. This indicates the potential of thiophene-based compounds in the development of new antimicrobial agents, which could be relevant for compounds like 4,5-Dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide (Vasu, K. Nirmala, A. R. Choudhury, S. Mohan, J. Saravanan, T. Narasimhamurthy, 2003).
Chemical Functionalization and Drug Development
- The optimization of chemical functionalities in compounds similar to the one , especially focusing on indole-2-carboxamides, has been crucial in improving allosteric modulation for receptors such as the cannabinoid type 1 receptor (CB1). This suggests a methodological approach to enhancing the efficacy of compounds through structural modification, which could apply to the scientific research applications of this compound (Leepakshi Khurana, Hamed I. Ali, T. Olszewska, K. Ahn, Aparna Damaraju, D. Kendall, D. Lu, 2014).
Molecular Docking and Pharmacokinetic Studies
- Virtual screening and pharmacokinetic characterization of compounds targeting specific receptors, such as the urokinase receptor, underline the importance of structural optimization and in vivo evaluation in drug discovery processes. This highlights a potential pathway for researching and developing therapeutics based on thiophene derivatives (F. Wang, Jing Li, A. Sinn, W. Knabe, M. Khanna, Inha Jo, Jayne M. Silver, K. Oh, Liwei Li, G. Sandusky, G. Sledge, H. Nakshatri, David R. Jones, K. Pollok, S. Meroueh, 2011).
Properties
IUPAC Name |
4,5-dimethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-12-13(2)27-19(16(12)17(20)23)21-18(24)14-6-8-15(9-7-14)28(25,26)22-10-4-3-5-11-22/h6-9H,3-5,10-11H2,1-2H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYBSKYJZUVGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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